Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate
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Overview
Description
METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorinated aniline moiety, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is synthesized from 2,5-dimethoxyaniline using copper chloride as a catalyst in a hydrochloric acid solution . The next steps involve the formation of the piperidine ring and the esterification process to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
5-Chloro-2,4-dimethoxyaniline: Another related compound with similar structural features.
Uniqueness
METHYL 4-(5-CHLORO-2,4-DIMETHOXYANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H25ClN2O5 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyanilino)-4-oxo-3-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C18H25ClN2O5/c1-24-15-11-16(25-2)13(9-12(15)19)20-18(23)14(10-17(22)26-3)21-7-5-4-6-8-21/h9,11,14H,4-8,10H2,1-3H3,(H,20,23) |
InChI Key |
ASQROVDQDYCCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(CC(=O)OC)N2CCCCC2)Cl)OC |
Origin of Product |
United States |
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